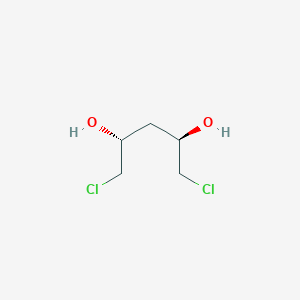
2,4-Pentanediol, 1,5-dichloro-, (2r,4r)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanediol, 1,5-dichloro-, (2R,4R)-: is a chemical compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.04 g/mol . This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a pentane backbone. It is a chiral molecule, meaning it has two enantiomers, with the (2R,4R) configuration being one of them.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- typically involves the chlorination of 2,4-pentanediol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,4-pentanediol by removing the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated diols on cellular processes. It may also serve as a building block for the synthesis of pharmaceuticals .
Industry: Industrially, 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- involves its interaction with molecular targets through its hydroxyl and chlorine groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,5-Dichloro-2,4-pentanediol: Another stereoisomer with different spatial arrangement of atoms.
2,4-Diethyl-1,5-pentanediol: Contains ethyl groups instead of chlorine, leading to different chemical properties.
Uniqueness: 2,4-Pentanediol, 1,5-dichloro-, (2R,4R)- is unique due to its specific (2R,4R) configuration and the presence of both chlorine and hydroxyl groups. This combination of features imparts distinct reactivity and makes it valuable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C5H10Cl2O2 |
|---|---|
Molekulargewicht |
173.03 g/mol |
IUPAC-Name |
(2R,4R)-1,5-dichloropentane-2,4-diol |
InChI |
InChI=1S/C5H10Cl2O2/c6-2-4(8)1-5(9)3-7/h4-5,8-9H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
QJULQKBJMRGSCF-RFZPGFLSSA-N |
Isomerische SMILES |
C([C@H](CCl)O)[C@H](CCl)O |
Kanonische SMILES |
C(C(CCl)O)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


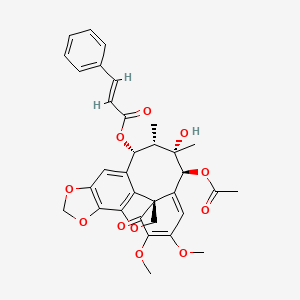
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
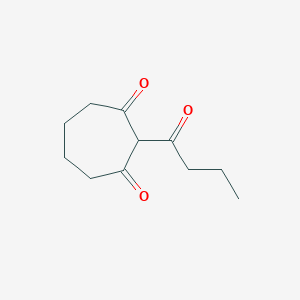
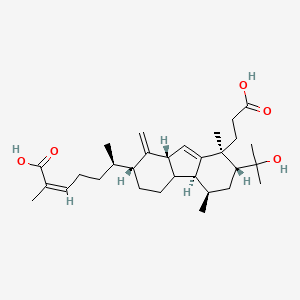
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
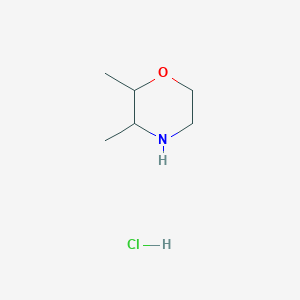
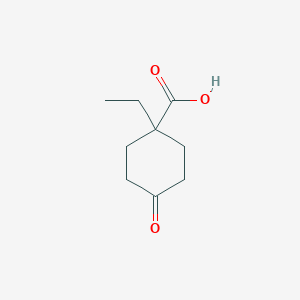
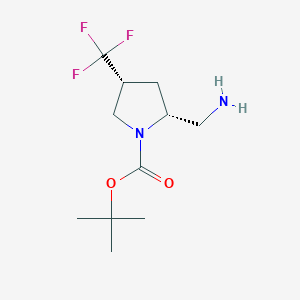
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
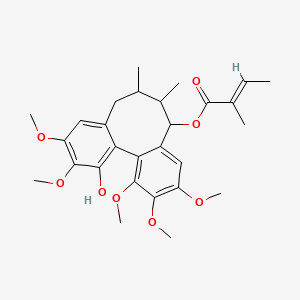
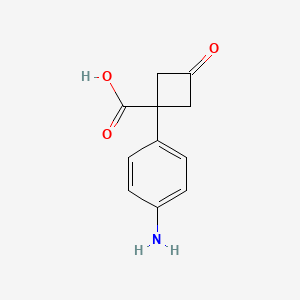
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
